(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hcl (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17601444
InChI: InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H/t10-;/m0./s1
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hcl

CAS No.:

Cat. No.: VC17601444

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hcl -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name (1S)-1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H/t10-;/m0./s1
Standard InChI Key PKWJOVLAHBCCTC-PPHPATTJSA-N
Isomeric SMILES C1C[C@](C2=CC=CC=C21)(C(=O)O)N.Cl
Canonical SMILES C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indene scaffold substituted with an amino group (-NH₂) and a carboxylic acid (-COOH) at the 1-position of the dihydroindene ring. The (S)-configuration at the chiral center dictates its stereochemical identity, which is critical for interactions with biological targets. The hydrochloride salt form introduces a chloride counterion, improving stability and solubility.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
CAS Registry Number60903-07-3
SolubilityHighly soluble in aqueous media
Chirality(S)-enantiomer

The indane core contributes to rigidity, while the amino and carboxylic acid groups enable zwitterionic behavior, allowing the molecule to participate in hydrogen bonding and ionic interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions:

  • Indene Hydrogenation: Catalytic hydrogenation of indene yields 2,3-dihydroindene, saturating the double bond to form the bicyclic structure.

  • Chiral Amination: Enantioselective introduction of the amino group via methods such as asymmetric catalysis or resolution ensures the (S)-configuration.

  • Carboxylation: The amino-substituted intermediate undergoes carboxylation, often using carbon dioxide or cyanide-based reagents, to introduce the carboxylic acid moiety.

  • Hydrochloride Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, enhancing crystallinity and solubility.

Industrial-scale production optimizes these steps for yield and purity, employing techniques like continuous-flow reactors to minimize by-products .

Biological and Pharmacological Relevance

Mechanism of Action

The compound’s amino and carboxylic acid groups enable interactions with enzymes and receptors, particularly those involved in apoptotic pathways. For example, it may inhibit Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation and cancer cell death . Preclinical studies suggest it sensitizes resistant tumor cells to apoptosis, as observed in non-small cell lung cancer models.

Table 2: Hypothesized Biological Targets

Target ClassPotential InteractionBiological Effect
CaspasesAllosteric activationApoptosis induction
NeurotransmittersModulation of serotonin/dopamineNeuroprotective effects
SHP2 PhosphataseCompetitive inhibitionAntiproliferative activity

Therapeutic Applications

  • Oncology: Demonstrated pro-apoptotic activity in vitro, with a favorable therapeutic index in lung and colorectal cancer models.

  • Neurology: Preliminary evidence suggests modulation of neurotransmitter systems, potentially aiding in depression and anxiety disorders.

Comparative Analysis with Structural Analogs

Functional Group Variations

Comparing the target compound to analogs highlights the importance of its stereochemistry and functional groups:

  • (R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: The (R)-enantiomer exhibits reduced binding affinity to caspases, underscoring the necessity of the (S)-configuration for biological activity .

  • Spirocyclic Derivatives: Compounds like (1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine lack the carboxylic acid group, limiting their zwitterionic properties and solubility .

Future Directions and Research Gaps

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Clinical Translation: No human trials have been conducted to date, leaving efficacy and safety in vivo uncertain.

Emerging Applications

  • Peptide Synthesis: The compound’s amino acid structure positions it as a building block for novel peptides, leveraging prebiotic chemistry principles .

  • Targeted Drug Delivery: Functionalization with targeting moieties (e.g., antibodies) could enhance specificity for cancer cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator